3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone

Cascade heterocyclization Ring-ring tautomerism Spiro-polyheterocycle synthesis

3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone (CAS 39222-69-0, MW 230.31 g/mol) is a dimedone-derived enaminone bearing an ortho-aminoanilino substituent at the 3-position of the cyclohex-2-enone ring. The compound serves as a strategic bifunctional intermediate: the enaminone moiety provides a nucleophilic site for cyclocondensation, while the pendant primary aromatic amine enables further derivatization or cascade transformations.

Molecular Formula C14H18N2O
Molecular Weight 230.311
CAS No. 39222-69-0
Cat. No. B2399862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone
CAS39222-69-0
Molecular FormulaC14H18N2O
Molecular Weight230.311
Structural Identifiers
SMILESCC1(CC(=CC(=O)C1)NC2=CC=CC=C2N)C
InChIInChI=1S/C14H18N2O/c1-14(2)8-10(7-11(17)9-14)16-13-6-4-3-5-12(13)15/h3-7,16H,8-9,15H2,1-2H3
InChIKeyXNPJRPDGAPQDSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone (CAS 39222-69-0): Procurement-Relevant Identity and Class Context


3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone (CAS 39222-69-0, MW 230.31 g/mol) is a dimedone-derived enaminone bearing an ortho-aminoanilino substituent at the 3-position of the cyclohex-2-enone ring [1]. The compound serves as a strategic bifunctional intermediate: the enaminone moiety provides a nucleophilic site for cyclocondensation, while the pendant primary aromatic amine enables further derivatization or cascade transformations [2]. It is most prominently employed as the key precursor to 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones, a chemotype reported as hepatitis C virus (HCV) NS5B polymerase inhibitors [3]. Commercially, the compound is available at ≥95% purity from multiple suppliers, typically for research and further manufacturing use .

Why Generic Enaminone or Anilino Cyclohexenone Substitution Fails for 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone (39222-69-0)


In-class enaminones such as 3-anilino-5,5-dimethylcyclohex-2-enone or 3-alkylamino-5,5-dimethylcyclohex-2-enones lack the ortho-disposed second nucleophilic amine required for the tandem cyclocondensation that yields the pharmacologically relevant dibenzo[b,e][1,4]diazepin-1-one scaffold [1]. The precise 1,2-relationship of the enaminone NH and the primary aromatic NH₂ group is structurally mandatory for the ring-closure step with aldehydes or acyl chlorides; meta- or para-aminoanilino isomers, or N-alkylated variants, cannot engage in the requisite 7-endo-trig cyclization and instead give linear or oligomeric byproducts [2]. Consequently, procurement of the exact CAS 39222-69-0 regioisomer—rather than a cheaper or more readily available enaminone surrogate—is a non-negotiable requirement for any synthetic campaign targeting dibenzodiazepinone-based HCV NS5B inhibitors, fluorescent sensors, or spiro-fused polyheterocycles [3].

Quantitative Differentiation Evidence for 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone (39222-69-0) Relative to Closest Structural Analogs


Unique Cascade Reactivity with Alloxan: Spiro-Dibenzodiazepine vs. Indole-Carboxamide Pathway Diversion

In a direct head-to-head comparison, the reaction of 3-(2-aminophenylamino)-5,5-dimethylcyclohex-2-en-1-one with alloxan yields two structurally distinct products depending on conditions: 3,3-dimethyl-1,2,3,4,10,11-hexahydrospiro(1H-dibenzo[b,e][1,4]diazepine)-11,5'-pyrimidine-1,2',4',6'-tetraone (spiro adduct) or N-aminocarbonyl-1-(2-aminophenyl)-3-hydroxy-6,6-dimethyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-indole-3-carboxamide (indole pathway) [1]. The indole carboxamide subsequently undergoes a novel ring–ring tautomerism upon dissolution in DMSO or DMF to give 5-[2-(2-aminophenylamino)-4,4-dimethyl-6-oxocyclohexenyl]-5-hydroxypyrimidine-2,4,6(1H,3H,6H)-trione. This cascade branching is not observed with 3-anilino-5,5-dimethylcyclohex-2-enone or N-methylated analogs, which lack the ortho-NH₂ nucleophile and give only simple condensation products [1]. The target compound therefore enables divergent access to two privileged polyheterocyclic scaffolds from a single precursor.

Cascade heterocyclization Ring-ring tautomerism Spiro-polyheterocycle synthesis

Stepwise vs. One-Pot Dibenzodiazepinone Synthesis: Intermediate Isolation Advantage When Substituent Diversity Is Required

The one-pot Er(III) triflate-catalyzed method reported by Nardi et al. condenses 1,2-phenylenediamine and dimedone directly with acyl chlorides to afford 11-substituted dibenzo[b,e][1,4]diazepin-1-ones in appreciably higher yields and shorter reaction times compared to previously reported stepwise methods [1]. In that one-pot protocol, the enaminone intermediate (CAS 39222-69-0) is generated in situ and consumed without isolation. However, when the synthetic objective requires aldehyde-based (rather than acyl chloride) cyclization partners to access 11-aryl derivatives—as in the Tonkikh et al. study that produced 21 novel 7- and 7,8-substituted dibenzodiazepinones—the pre-formed, isolated enaminone intermediate is mandatory because the aldehyde cyclocondensation requires precise stoichiometric control and anhydrous conditions incompatible with the one-pot aqueous workup [2]. The isolated intermediate provides a characterized, storable building block that enables parallel library synthesis with diverse aromatic and heteroaromatic aldehydes (pyridine-, thiophene-, furan-carbaldehydes and substituted benzaldehydes) [2].

Dibenzodiazepinone synthesis HCV NS5B polymerase inhibitors Stepwise vs. one-pot methodology

Regioisomeric Fidelity: Ortho-Aminoanilino Substitution as the Structural Prerequisite for 7-endo-trig Cyclization

The 1,2-relationship of the enaminone NH and the aromatic NH₂ group in CAS 39222-69-0 is the sole substitution pattern capable of undergoing 7-endo-trig cyclization to form the dibenzo[b,e][1,4]diazepine seven-membered ring [1]. The Tonkikh et al. study systematically explored 5- and 5,6-substituted 2-aminophenylamino analogs and demonstrated that the cyclization yield is sensitive to the electronic nature of the substituent on the phenylenediamine ring: electron-withdrawing groups (7-NO₂, 7-CF₃, 7-CO₂Me, 7-COPh, 7,8-diCl) modulate both the reaction rate and product yield [1]. While the parent unsubstituted compound (CAS 39222-69-0) provides the baseline reactivity, the substituted variants showed variable isolated yields ranging from 52% to 89% depending on the specific aldehyde and aromatic substituent combination. The parent compound is therefore the benchmark intermediate against which all substituted analogs are compared, and it serves as the essential reference standard for structure–activity relationship (SAR) studies in the dibenzodiazepinone series [1].

Regiochemical requirement Benzodiazepine ring closure Ortho-aminophenylamino motif

Physicochemical Identity Confirmation for Quality Control: Density, Boiling Point, and Flash Point as Received-Material Benchmarks

ChemSpider and PubChem computed properties for CAS 39222-69-0 provide the following verified identity benchmarks: density 1.152–1.2 g/cm³, boiling point 376.1 ± 42.0 °C at 760 mmHg, flash point 181.3 °C, vapour pressure 0.0 ± 0.9 mmHg at 25 °C, enthalpy of vaporization 62.4 ± 3.0 kJ/mol, and XLogP3-AA of 2.3 [1]. These parameters are essential for incoming material qualification, as the closest commercially available analog—3-anilino-5,5-dimethylcyclohex-2-enone—exhibits a substantially lower boiling point (~340 °C) and different chromatographic retention, enabling unambiguous identity confirmation by GC or HPLC against an authentic standard . The relatively high boiling point and low vapour pressure also inform storage and handling conditions: the compound is stable at room temperature shipping conditions and does not require cold-chain logistics .

Quality control Physicochemical characterization Vendor qualification

High-Value Research and Industrial Application Scenarios for 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone (39222-69-0)


Diversity-Oriented Synthesis of 11-Aryl-Dibenzodiazepinone Libraries for HCV NS5B Drug Discovery

When a medicinal chemistry program requires parallel synthesis of 11-aryl-substituted dibenzo[b,e][1,4]diazepin-1-ones as HCV NS5B polymerase inhibitor candidates, the isolated enaminone intermediate (CAS 39222-69-0) is the mandatory building block. As demonstrated by Tonkikh et al., condensation with aromatic and heteroaromatic aldehydes (pyridine-, thiophene-, furan-carbaldehydes; substituted benzaldehydes) yields structurally diverse 11-aryl derivatives that cannot be accessed via one-pot acyl chloride methods [1]. The pre-formed intermediate ensures stoichiometric precision and eliminates competing side reactions between the aldehyde and residual o-phenylenediamine. The resulting dibenzodiazepinone chemotype has been independently validated as an HCV NS5B polymerase inhibitor scaffold [2].

Cascade Heterocyclization for Spiro-Polyheterocycle and Indole-Carboxamide Library Production

For research groups exploring cascade transformations of enaminones, the ortho-aminoanilino motif of CAS 39222-69-0 uniquely enables reaction with alloxan to generate two distinct product classes from a single precursor: spiro[dibenzodiazepine-11,5'-pyrimidine]-tetraones and indole-3-carboxamides that exhibit rare ring–ring tautomerism [1]. No other commercially available dimedone-derived enaminone offers this dual pathway. The indole carboxamide product further demonstrates structural reorganization upon dissolution in DMSO or DMF, providing a tractable system for studying dynamic covalent chemistry and ring–chain tautomerism relevant to fragment-based drug design. Procuring the parent compound is the only entry point to this cascade manifold.

Fluorescent Chemosensor Development Based on the Benzodiazepine-Enaminone Core

The benzodiazepine-based enaminone (BDE) core, accessed via three-component condensation of o-phenylenediamine, dimedone, and an aldehyde—where CAS 39222-69-0 is the intermediate enaminone—has been demonstrated as a selective turn-off fluorescent sensor for picric acid detection in real water samples [1]. The isolated intermediate enables systematic variation of the aldehyde component to tune the sensor's selectivity and sensitivity. For sensor development groups, procurement of the pre-formed enaminone intermediate bypasses the need to optimize the first condensation step, accelerating sensor prototyping.

Reference Standard for Substituted 2-Aminophenylamino-5,5-dimethylcyclohex-2-enone SAR Studies

In structure–activity relationship programs that systematically vary the substitution pattern on the phenylenediamine ring (e.g., 5-Cl, 5,6-diCl, 5-NO₂, 5-CF₃, 5-CO₂Me, 5-COPh), the unsubstituted parent compound (CAS 39222-69-0) serves as the essential baseline reference standard against which the reactivity and biological activity of all substituted analogs are benchmarked [1]. Without the parent compound as a control, the contribution of the substituent electronic effect to cyclization yield, reaction rate, and target binding cannot be deconvoluted. This makes CAS 39222-69-0 an indispensable procurement item for any SAR campaign in this chemical series.

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